molecular formula C20H20ClN5O4 B2844756 methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887459-60-1

methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2844756
M. Wt: 429.86
InChI Key: XCZWTNZCBHYWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimization of Analytical Methods

Research involving trimethylsilyldiazomethane highlights its use in derivatizing acidic herbicides for GC analysis, demonstrating the importance of optimizing analytical methods for detecting and quantifying chemical compounds. This study showcases the development of efficient, fast, and high-throughput methods for determining polar herbicides, emphasizing the significance of analytical chemistry in environmental monitoring and safety assessments (Ranz, Korpecka, & Lankmayr, 2008).

Advancements in Organometallic Chemistry

Investigations into the properties of nucleophilic carbene ligands bound to metal moieties reveal insights into their structural and thermochemical characteristics. Such studies are crucial for the development of new catalysts and materials with applications ranging from industrial synthesis to pharmaceutical manufacturing (Huang, Schanz, Stevens, & Nolan, 1999).

Therapeutic Research and Drug Design

Compounds structurally related to imidazopurinones have been studied for their potential as ligands for human adenosine receptors, highlighting the ongoing research into novel therapeutic agents. Such studies contribute to our understanding of receptor-ligand interactions and the development of drugs targeting specific receptors for the treatment of various diseases (Ozola, Thorand, Diekmann, Qurishi, Schumacher, & Jacobson, 2003).

Synthetic Chemistry and Molecular Design

Research on the synthesis of tricyclic analogs of antivirals demonstrates the importance of synthetic chemistry in creating new molecules with potential therapeutic applications. Such endeavors are fundamental to discovering new treatments and understanding the molecular basis of drug action (Hořejší, Andrei, De Clercq, Snoeck, Pohl, & Holý, 2006).

Exploration of Antifungal Agents

Studies on imidazole analogues of fluoxetine uncover a new class of anti-Candida agents, showcasing the interdisciplinary nature of scientific research in addressing health issues. This exemplifies how modifications to known compounds can lead to the discovery of new antifungal agents with improved efficacy and safety profiles (Silvestri, Artico, La Regina, Di Pasquali, De Martino, D'Auria, Nencioni, & Palamara, 2004).

properties

IUPAC Name

methyl 3-[6-(3-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-11-12(2)26-16-17(22-19(26)25(11)14-7-5-6-13(21)10-14)23(3)20(29)24(18(16)28)9-8-15(27)30-4/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZWTNZCBHYWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

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